4-(4-Bromobutyl)piperidine
Description
4-(4-Bromobutyl)piperidine is a brominated alkylpiperidine derivative characterized by a four-carbon alkyl chain terminating in a bromine atom at the 4-position of the piperidine ring. This compound is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing complex molecules. Its bromobutyl group serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of piperidine moieties into target structures . For instance, it has been employed in the synthesis of bitopic arylpiperidine-phthalimides (e.g., in Scheme 2 of ) and tricyclic derivatives like 4-aza-tricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione .
Properties
Molecular Formula |
C9H18BrN |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
4-(4-bromobutyl)piperidine |
InChI |
InChI=1S/C9H18BrN/c10-6-2-1-3-9-4-7-11-8-5-9/h9,11H,1-8H2 |
InChI Key |
SJYOIHHGDNCLBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)piperidine typically involves the reaction of piperidine with 1,4-dibromobutane. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or ethanol. The process involves nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the bromobutane, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromobutyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobutyl group to a butyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced piperidine derivatives.
Scientific Research Applications
4-(4-Bromobutyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromobutyl)piperidine involves its interaction with specific molecular targets. The bromobutyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological targets. The piperidine ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
4-(4-Bromobutyl)piperidine vs. 3-(4-Bromophenyl)piperidine
- Structural Differences :
- Synthetic Routes :
- Applications :
Steric Effects in Piperidine Derivatives
- Piperidine’s lower steric hindrance compared to diethylamine results in higher regioselectivity for 4-substitution (80:20 4- vs. 2-isomer ratio) in bromine displacement reactions (e.g., with phenylthiol or amines) .
- Example: In , piperidine’s smaller size facilitates nucleophilic attack at the 4-position of brominated intermediates, whereas bulkier amines like diethylamine yield lower 4-isomer ratios.
4-Hydroxy-4-(4-methylbenzyl)piperidine Derivatives
- Structure-Activity Relationship (SAR): Introducing hydroxyl and benzyl groups at the 4-position of piperidine (e.g., 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine) enhances NMDA receptor antagonism (IC₅₀ = 0.025 μM for NR1A/2B) while reducing side effects (e.g., α₁-adrenergic receptor affinity) . In contrast, this compound lacks direct receptor-targeting substituents but serves as a precursor for such modifications .
Bitopic Arylpiperidines vs. Arylpiperazines
- Arylpiperidines :
- Arylpiperazines :
- Piperazine-based analogues (e.g., (+)-MR200) often exhibit higher conformational flexibility, enabling broader receptor interactions but lower selectivity compared to arylpiperidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
